molecular formula C4H4BrFN2 B2910214 4-Bromo-3-fluoro-1-methyl-1H-pyrazole CAS No. 1785074-93-2

4-Bromo-3-fluoro-1-methyl-1H-pyrazole

Cat. No.: B2910214
CAS No.: 1785074-93-2
M. Wt: 178.992
InChI Key: ZZVJLGMTZXVPQV-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrFN2 and a molecular weight of 178.99 g/mol It is characterized by a five-membered ring structure containing two nitrogen atoms, one bromine atom, one fluorine atom, and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of hydrazine derivatives and halogenated precursors. For instance, the reaction of 3-fluoro-1-methyl-1H-pyrazole with brominating agents such as N-bromosuccinimide (NBS) can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 3-Bromo-4-fluoro-1-methyl-1H-pyrazole
  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-3-methyl-1H-pyrazole

Comparison: 4-Bromo-3-fluoro-1-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. The combination of these halogens can enhance its potential as a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

4-bromo-3-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrFN2/c1-8-2-3(5)4(6)7-8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJLGMTZXVPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785074-93-2
Record name 4-bromo-3-fluoro-1-methylpyrazole
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